molecular formula C13H14N4O2S B2455927 methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate CAS No. 637326-85-3

methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B2455927
CAS No.: 637326-85-3
M. Wt: 290.34
InChI Key: LGOUGJBIFOBRRV-UHFFFAOYSA-N
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Description

methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate is an organic compound that features a benzoate ester linked to a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups on the pyrimidine ring can be reduced to amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Amides or alcohol derivatives.

Scientific Research Applications

methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4,6-dimethyl-2-pyrimidinyl)thio]acetylamino)benzoate
  • Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate

Uniqueness

methyl 4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzoate is unique due to the presence of both a benzoate ester and a pyrimidine derivative, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-19-12(18)9-4-2-8(3-5-9)7-20-13-16-10(14)6-11(15)17-13/h2-6H,7H2,1H3,(H4,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOUGJBIFOBRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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